molecular formula C28H30N4O2S B12031414 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 499103-26-3

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12031414
CAS No.: 499103-26-3
M. Wt: 486.6 g/mol
InChI Key: ZZFQVWZPVUUXAT-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5, a 4-methoxyphenyl group at position 4, and a sulfanyl-linked acetamide moiety terminating in a 3-methylphenyl group.

Properties

CAS No.

499103-26-3

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C28H30N4O2S/c1-19-7-6-8-22(17-19)29-25(33)18-35-27-31-30-26(20-9-11-21(12-10-20)28(2,3)4)32(27)23-13-15-24(34-5)16-14-23/h6-17H,18H2,1-5H3,(H,29,33)

InChI Key

ZZFQVWZPVUUXAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Attachment of Aromatic Substituents: The aromatic substituents are introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and modified aromatic rings.

    Substitution: Various substituted aromatic compounds with altered electronic and steric properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential. Its triazole core is a common motif in many drugs, and researchers investigate its efficacy and safety in various disease models.

Industry

In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological effects by interacting with thiol-containing proteins.

Comparison with Similar Compounds

Variations in the Acetamide Substituent

The N-aryl group on the acetamide moiety significantly influences activity and solubility:

  • Dichlorophenyl Derivatives () : Substituting with 2,6-dichlorophenyl or 2,4-dichlorophenyl groups increases steric bulk and electron-withdrawing capacity, which may improve receptor binding but reduce solubility .

Triazole Core Substitutions

  • Allyl vs. Aryl Groups (): Replacing the 4-methoxyphenyl with an allyl group () reduces aromatic stacking interactions but introduces flexibility, which might alter binding kinetics .

Anti-inflammatory Potential

  • Anti-exudative Activity () : Triazole acetamides with furan-2-yl substituents demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). While Compound A lacks direct testing, its tert-butyl and methoxy groups may enhance membrane penetration, suggesting similar or superior activity .
  • Sulfonamide Derivatives () : Structurally related sulfonamides exhibited antimicrobial activity, implying that the sulfanyl group in Compound A could contribute to analogous interactions with microbial enzymes .

Physicochemical Properties

  • Melting Points and Stability : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show higher melting points (e.g., 280–281°C in ) due to stronger intermolecular forces, whereas Compound A ’s tert-butyl group may lower its melting point via steric hindrance .
  • Spectroscopic Data : IR spectra of analogs () reveal consistent C=O (1669–1694 cm⁻¹) and C-S (671–681 cm⁻¹) stretches, suggesting Compound A shares similar hydrogen-bonding and stability profiles .

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic derivative with potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its antibacterial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of specific phenolic precursors with triazole derivatives. The synthetic pathway often includes the formation of a sulfanyl linkage that is crucial for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various triazole derivatives, including this compound. The compound has been tested against several strains of bacteria, including Gram-positive and Gram-negative species.

  • Minimum Inhibitory Concentration (MIC):
    • Against Staphylococcus aureus: MIC values ranged from 20 to 40 µM.
    • Against Escherichia coli: MIC values were found to be between 40 to 70 µM.

These values indicate moderate antibacterial activity compared to standard antibiotics like ceftriaxone, which has significantly lower MIC values (0.1 µM against E. coli and 4 µM against S. aureus) .

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention due to their ability to inhibit tumor growth. In vitro studies have shown that this compound can affect various cancer cell lines:

  • Cell Lines Tested:
    • Lung cancer (A549)
    • Breast cancer (MCF-7)
    • Colon cancer (HCT116)

No significant cytotoxicity was observed at lower concentrations; however, higher concentrations exhibited some level of inhibition in cell proliferation assays .

Case Studies

  • Case Study on Antibacterial Efficacy:
    A study conducted on a series of triazole derivatives demonstrated that compounds similar to the one in focus showed promising results against multi-drug resistant strains. The study highlighted the importance of the sulfanyl group in enhancing antibacterial activity .
  • Case Study on Anticancer Properties:
    In a comparative study, several triazole compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced the anticancer efficacy, suggesting a structure-activity relationship that merits further exploration .

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